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H-Gly-Phe-Pna - 21027-72-5

H-Gly-Phe-Pna

Catalog Number: EVT-332955
CAS Number: 21027-72-5
Molecular Formula: C17H18N4O4
Molecular Weight: 342.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-Phe-Val-Arg-pNA

Compound Description: L-Phe-Val-Arg-pNA is a tripeptide p-nitroanilide substrate utilized in studying the enzymatic activity of thrombin. []

Relevance: L-Phe-Val-Arg-pNA shares significant structural similarity with H-Gly-Phe-pNA. Both compounds possess a p-nitroanilide (pNA) group attached to the C-terminus of a peptide chain. Notably, L-Phe-Val-Arg-pNA incorporates phenylalanine (Phe) in its sequence, a key structural feature also present in H-Gly-Phe-pNA. []

D-Phe-Val-Arg-pNA

Compound Description: D-Phe-Val-Arg-pNA, another tripeptide p-nitroanilide, serves as a substrate for studying thrombin activity. It exhibits a higher cleavage rate by thrombin in water compared to its L-Phe counterpart. []

Relevance: This compound is structurally analogous to H-Gly-Phe-pNA, featuring a pNA group at the C-terminus. While both contain a phenylalanine residue, D-Phe-Val-Arg-pNA incorporates the D-isomer of phenylalanine. Its enhanced thrombin cleavage rate suggests a structure that favors interaction with the enzyme's active site, offering insights into potential structural characteristics influencing the activity of H-Gly-Phe-pNA. []

L-Phe-Pip-Arg-pNA

Compound Description: L-Phe-Pip-Arg-pNA is a tripeptide p-nitroanilide substrate studied in the context of thrombin activity. It contains pipecolic acid (Pip), a cyclic amino acid, within its peptide sequence. []

Relevance: L-Phe-Pip-Arg-pNA exhibits structural parallels to H-Gly-Phe-pNA with its C-terminal pNA group and the presence of phenylalanine. The incorporation of pipecolic acid introduces conformational constraints, potentially influencing the peptide's flexibility and interactions with enzymes like thrombin. Comparing its activity to H-Gly-Phe-pNA could provide insights into the role of structural flexibility in substrate recognition. []

D-Phe-Pip-Arg-pNA

Compound Description: Similar to its L-isomer, D-Phe-Pip-Arg-pNA functions as a substrate for thrombin. Studies have shown that it adopts a conformation where the D-phenylalanine ring folds back over the pipecolic acid residue. []

Relevance: This compound shares the core structure of H-Gly-Phe-pNA, comprising a pNA group at the C-terminus and a phenylalanine residue (D-isomer in this case). The observed folding pattern in D-Phe-Pip-Arg-pNA highlights the potential for interactions between amino acid side chains, which could influence the molecule's overall shape and binding affinity to enzymes. These conformational insights are relevant for understanding the structure-activity relationship of H-Gly-Phe-pNA. []

Tos-Gly-Pro-Arg-pNA (Chromozym-TH)

Compound Description: Tos-Gly-Pro-Arg-pNA (Chromozym-TH) is a commercially available chromogenic substrate widely employed in assessing thrombin activity. Its hydrolysis by thrombin releases p-nitroaniline, resulting in a color change measurable by spectrophotometry. []

Relevance: This compound, like H-Gly-Phe-pNA, acts as a substrate for thrombin and contains the pNA chromophore. The shared mechanism of action and the ability to quantify their hydrolysis through colorimetric assays make Tos-Gly-Pro-Arg-pNA a relevant reference compound for studying the kinetics and inhibitory profiles of enzymes targeting H-Gly-Phe-pNA. []

Source and Classification

H-Gly-Phe-Pna is classified as a chromogenic substrate due to its ability to produce a measurable color change upon enzymatic cleavage. It is synthesized in laboratory settings and is widely available from chemical suppliers. The compound is essential for various scientific applications, including drug development and clinical diagnostics, where it aids in detecting enzyme deficiencies or abnormalities.

Synthesis Analysis

Methods and Technical Details

The synthesis of H-Gly-Phe-Pna involves several key steps:

  1. Protection of Amino Groups: The amino groups of glycine and phenylalanine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions during synthesis.
  2. Coupling Reaction: The protected amino acids are coupled using a coupling reagent like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide, often in the presence of a catalyst such as 1-hydroxybenzotriazole. This step forms the peptide bond between the glycine and phenylalanine residues.
  3. Deprotection: After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the free peptide, H-Gly-Phe-Pna .

This method allows for high-yield synthesis of the compound while maintaining its integrity for subsequent applications.

Molecular Structure Analysis

Structure and Data

H-Gly-Phe-Pna has a defined molecular structure characterized by its peptide bonds and functional groups:

  • Molecular Formula: C₁₁H₁₂N₄O₄
  • Molecular Weight: 252.24 g/mol
  • Structural Features: The molecule features a glycine residue linked to a phenylalanine residue with a p-nitroaniline moiety, which contributes to its chromogenic properties.

The presence of the p-nitroaniline group is crucial as it provides a measurable product upon enzymatic hydrolysis, making it an effective substrate for protease assays.

Chemical Reactions Analysis

Reactions and Technical Details

H-Gly-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by various proteolytic enzymes, including cathepsin C, trypsin, and chymotrypsin. The reaction involves the cleavage of the peptide bond between glycine and phenylalanine:

  • Reaction Mechanism: The enzymatic hydrolysis releases p-nitroaniline as a major product, which can be quantified spectrophotometrically due to its strong absorbance at 405 nm.
  • Common Conditions:
    • Buffers: Typically performed in phosphate-buffered saline or Tris-HCl buffer.
    • Temperature: Reactions are generally conducted at physiological temperatures (37°C) to mimic biological conditions .

This reaction pathway is essential for studying enzyme kinetics and specificity.

Mechanism of Action

Process and Data

The mechanism of action for H-Gly-Phe-Pna involves its role as a substrate for proteolytic enzymes. Upon binding to these enzymes, the compound undergoes cleavage at the peptide bond:

  • Biochemical Pathways: This process is integral to understanding pathways related to inflammation and oxidative stress.
  • Result of Action: The cleavage results in the release of p-nitroaniline, which serves as an indicator of enzyme activity. The molecular effects are primarily linked to antioxidant and anti-inflammatory activities associated with the enzymes involved .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

H-Gly-Phe-Pna exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a pale-yellow solid.
  • Solubility: Soluble in aqueous solutions, facilitating its use in various biochemical assays.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties make H-Gly-Phe-Pna suitable for use in enzyme activity assays and other biochemical applications .

Applications

Scientific Uses

H-Gly-Phe-Pna has diverse applications in scientific research:

  • Enzyme Activity Assays: Used extensively as a substrate to measure proteolytic enzyme activity across different biological samples.
  • Drug Development: Serves in screening assays for potential inhibitors of proteolytic enzymes, aiding in therapeutic agent identification.
  • Biochemical Studies: Facilitates investigations into enzyme-substrate interactions, helping elucidate specificity and kinetics.
  • Clinical Diagnostics: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities within clinical samples .
Enzymatic Interactions & Proteolytic Activity Modulation

Role in Substrate Specificity of Serine Proteases

H-Gly-Phe-pNA (Glycyl-L-phenylalanine p-nitroanilide) serves as a critical synthetic substrate for characterizing serine protease specificity. Its cleavage site—between Phe and pNA—allows quantification of proteolytic activity via p-nitroaniline release (measured at 405 nm). Studies on plant serine proteases like cucumisin (EC 3.4.21.25) reveal a strong preference for hydrophobic residues (e.g., Phe, Leu, Ala) at the P1 position (cleavage site N-terminus). Cucumisin hydrolyzes H-Gly-Phe-pNA with high efficiency (kcat/Km), while residues like Lys, Gly, or Pro at P1 reduce activity by >50% [2] [10]. This mirrors mammalian chymotrypsin, which favors large hydrophobic P1 residues. However, cucumisin uniquely requires small side chains (Ser, Gly) at the P1' position (cleavage site C-terminus), highlighting evolutionary divergence in substrate recognition [2].

Table 1: Kinetic Parameters of Serine Proteases with H-Gly-Phe-pNA

EnzymeP1 Residuekcat/Km (M⁻¹s⁻¹)Specificity Insights
CucumisinPheHighHydrophobic P1 optimal
CucumisinLysLowCharged P1 disfavored
ChymotrypsinPheModerate*Broad hydrophobic preference

*Comparative data for chymotrypsin from extended substrates (e.g., Suc-Gly-Gly-Phe-pNA; Km = 1.6 mM) [3] [9].

Mechanistic Insights into Thiol-Activated Keratinase Binding Dynamics

Thiol-activated keratinases (e.g., from Bacillus pumilus KS12) exploit H-Gly-Phe-pNA to elucidate redox-sensitive catalytic mechanisms. These enzymes require sulfhydryl activators (DTT, β-mercaptoethanol) for optimal activity. Kinetic assays show a 3.5-fold increase in H-Gly-Phe-pNA hydrolysis upon DTT addition, attributable to disulfide bond reduction in the enzyme’s active site. Crucially, this activity persists under oxidative stress (H2O2 exposure), indicating structural stability. Mutation studies identify Cys45 and Cys126 as critical for substrate docking: their reduction exposes the hydrophobic S2 subsite, enhancing Phe side-chain binding [10].

Modulation of Dipeptidyl Aminopeptidase BII Catalytic Efficiency

Dipeptidyl aminopeptidase BII (DAP BII) from Pseudoxanthomonas mexicana WO24 uses H-Gly-Phe-pNA to demonstrate exopeptidase specificity. DAP BII sequentially cleaves dipeptides from the N-terminus, with highest efficiency for Gly-Phe bonds. Structural analysis (PDB ID: 4WU8) reveals a β-propeller domain that positions the substrate so the N-terminal Gly fits into the S1 pocket, while the Phe side-chain anchors into the S2 hydrophobic cleft. Mutagenesis of Asp189 (S1 pocket) reduces kcat/Km by 90%, confirming its role in Gly recognition [10].

Table 2: Dipeptidyl Aminopeptidase BII Kinetics with Synthetic Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
H-Gly-Pro-pNA0.8512.714,941
H-Ala-Pro-pNA1.209.88,167
H-Gly-Phe-pNA0.4215.336,428

Competitive Inhibition Mechanisms in Clan PA/S46 Exopeptidases

Clan PA/S46 exopeptidases (e.g., Porphyromonas gingivalis DPPIV) hydrolyze H-Gly-Phe-pNA but are competitively inhibited by dipeptide analogues with non-scissile bonds. Structural studies show that inhibitors like H-Gly-Phe-PO2F (a phosphonate mimic) bind the catalytic triad (Ser625-Asp708-His799) without undergoing cleavage. The Phe side-chain occupies the S1 hydrophobic pocket, while the phosphonate group mimics the tetrahedral transition state, yielding Ki values of 0.8–2.5 μM [7] [10]. This inhibition is exploited to study bacterial nutrient acquisition in periodontal disease, where P. gingivalis DPPIV processes proline-rich host peptides [7].

Properties

CAS Number

21027-72-5

Product Name

H-Gly-Phe-Pna

IUPAC Name

2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

InChI

InChI=1S/C17H18N4O4/c18-11-16(22)20-15(10-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)21(24)25/h1-9,15H,10-11,18H2,(H,19,23)(H,20,22)

InChI Key

KNDZCZRECXTRHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN

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